2-HYDROXYBENZOTHIAZOLE

描述

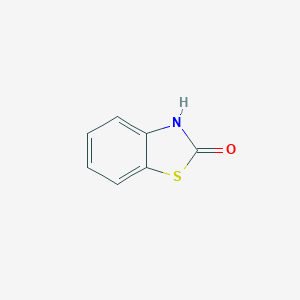

Structure

3D Structure

属性

IUPAC Name |

3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDUAINPPJYDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061315 | |

| Record name | Benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-34-9 | |

| Record name | 2-Benzothiazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T26K7NG46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxybenzothiazole: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 934-34-9

This technical guide provides a comprehensive overview of 2-hydroxybenzothiazole, a heterocyclic organic compound with significant potential in various research and development applications, including agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, offering valuable insights for scientists and professionals in drug discovery.

Core Properties of this compound

This compound, also known as benzothiazol-2(3H)-one, is a bicyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. It exists in tautomeric equilibrium between the enol (this compound) and keto (2-benzothiazolinone) forms.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 934-34-9 | [1][2][3] |

| Molecular Formula | C₇H₅NOS | [4] |

| Molecular Weight | 151.19 g/mol | [1][2] |

| Appearance | White to light brown powder/solid | [3] |

| Melting Point | 137-140 °C | [2] |

| Boiling Point | >360 °C (rough estimate) | [3] |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and DMSO. | [3] |

| pKa | 10.41 ± 0.20 (Predicted) | [3] |

Table 1: Physicochemical Properties of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available. | [1][5] |

| ¹³C NMR | Spectral data available. | [1] |

| Mass Spectrometry (GC-MS, MS-MS, LC-MS) | Electron Impact (EI) MS data shows a base peak at m/z 151.00. Tandem mass spectrometry data is also available. | [1][6] |

| Infrared (IR) Spectroscopy | Polarized IR spectra of hydrogen-bonded molecular crystals have been studied. | [2] |

Table 2: Spectroscopic Data for this compound

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of 2-aminothiophenol (B119425) derivatives.

General Synthesis Workflow

A common synthetic approach involves the reaction of a 2-aminobenzothiazole (B30445) compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent, followed by acid-catalyzed cyclization of the resulting intermediate. This process is advantageous as it produces high yields and purity while minimizing wastewater.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 2-Hydroxybenzothiazoles from 2-Aminobenzothiazoles

This protocol is adapted from a patented method and provides a general framework.[7]

Materials:

-

2-aminobenzothiazole derivative

-

Alkali or alkaline earth metal hydroxide (e.g., NaOH, KOH)

-

Anhydrous, alkali-resistant solvent (e.g., toluene, xylene)

-

Acid (e.g., HCl, H₂SO₄)

-

Activated carbon

Procedure:

-

Reaction of 2-Aminobenzothiazole: In a suitable reaction vessel, dissolve the 2-aminobenzothiazole derivative in the anhydrous solvent. Add the alkali or alkaline earth metal hydroxide and heat the mixture, typically to reflux, for a specified period to form the ortho-mercapto-N-phenylurea salt.

-

Isolation of Intermediate (Optional): The intermediate salt can be isolated by removing the solvent, or the reaction mixture can be carried forward to the next step.

-

Cyclization: Treat the intermediate with an acid. This can be done with catalytic or excess amounts of acid, often in an aqueous medium. The reaction is typically heated to between 60 and 90 °C.

-

Purification: The precipitated this compound derivative is isolated by filtration, washed with water, and dried. For further purification, recrystallization from a suitable solvent can be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

-

Human cancer cell line (e.g., RTgill-W1, RTL-W1)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value.

Biological Activity and Potential Applications

While research into the specific biological activities of this compound is ongoing, preliminary studies and the known activities of related benzothiazole (B30560) derivatives suggest several areas of interest for drug development.

Cytotoxicity and Genotoxicity

Studies have shown that this compound can cause cytotoxicity in rainbow trout epithelial cell lines (RTgill-W1 and RTL-W1).[9] Furthermore, it has been observed to induce DNA strand breaks in these cells, as indicated by the comet assay.[9] These findings highlight the importance of further toxicological evaluation.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes. Although direct inhibition data for this compound is limited, related benzothiazole derivatives have been shown to inhibit several enzymes, including:

-

Carbonic Anhydrases: Involved in pH regulation and are targets in cancer therapy.[10]

-

Bacterial DNA Gyrase: An essential enzyme in bacteria, making it a target for antibacterial agents.[11]

-

Kynurenine-3-monooxygenase: An enzyme in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases.[12]

-

Firefly Luciferase: Inhibition of this reporter enzyme is an important consideration in high-throughput screening assays.[13]

Hypothesized Mechanism of Action in Cancer

Based on the known activities of other benzothiazole derivatives, a potential mechanism for the anticancer activity of this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]

Other Applications

This compound is also utilized in other industrial and research contexts:

-

Agrochemicals: It serves as an intermediate in the synthesis of the herbicide Fenthiaprop.[11]

-

Wastewater Treatment: It is a known component of industrial wastewater, and its degradation has been studied.[2]

-

Bacterial Cultures: It can be used as a carbon, nitrogen, and energy supplement in bacterial cultures.[2]

-

Electropolymerization: It can be used in the preparation of insulating thin polymer films.[2]

Conclusion

This compound is a versatile compound with a range of established and potential applications. Its core structure is a valuable scaffold in medicinal chemistry, and ongoing research continues to unveil its biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers and professionals dedicated to advancing drug discovery and development. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ヒドロキシベンゾチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR [m.chemicalbook.com]

- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 7. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

2-HYDROXYBENZOTHIAZOLE molecular structure and weight

An In-depth Technical Guide to 2-Hydroxybenzothiazole: Molecular Structure, Weight, and Properties

Introduction

This compound (2-OHBT) is a heterocyclic organic compound that holds significant interest for researchers in chemistry and drug development. It is structurally characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a hydroxyl group substituted at the 2-position.[1] The compound is also known by several synonyms, including 2(3H)-Benzothiazolone, 2-Benzothiazolol, and 2-Oxobenzothiazole.[2][3]

A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2(3H)-benzothiazolone.[4] This equilibrium is a key determinant of its chemical reactivity and physical properties. The compound and its derivatives are utilized in various applications, from serving as supplements in bacterial cultures to precursors in electropolymerization.[4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and relevant experimental considerations.

Molecular Properties and Structure

The fundamental molecular characteristics of this compound are summarized below. These identifiers are essential for substance registration, database searches, and regulatory compliance.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NOS | [3][5] |

| Molecular Weight | 151.19 g/mol | [5] |

| Monoisotopic Mass | 151.009184959 Da | [1] |

| CAS Number | 934-34-9 | [2] |

| EC Number | 213-281-1 | [2] |

| InChI Key | YEDUAINPPJYDJZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)S2 | [6] |

Tautomerism

This compound predominantly exists as its more stable tautomer, 2(3H)-benzothiazolone (the keto form), but the hydroxyl (enol) form is crucial for understanding its reactivity.[4] The equilibrium between these two forms is a central aspect of its chemistry.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to light brown powder | [3] |

| Melting Point | 137-140 °C | [7] |

| Boiling Point | >360 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether | [3][7] |

| pKa | 10.41 | [3] |

| LogP (Partition Coeff.) | 1.76 | [3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Below are the expected characteristics based on its functional groups.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton (keto form) or O-H proton (enol form), which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to aromatic carbons. A characteristic signal for the carbonyl carbon (C=O) of the keto tautomer in the range of 165-175 ppm.[8] A signal for the C=N carbon is also expected.[8] |

| FT-IR (cm⁻¹) | A broad peak for N-H stretching (keto form) around 3100-3300 cm⁻¹. A strong C=O stretching band for the amide group around 1680-1710 cm⁻¹.[8] C-H stretching for the aromatic ring around 3000-3100 cm⁻¹.[8] |

| Mass Spectrometry | High-quality mass spectral data is available, confirming its molecular weight and fragmentation patterns.[9][10] |

Experimental Protocols

Synthesis of Benzothiazoles (General Workflow)

While numerous methods exist for synthesizing benzothiazole (B30560) derivatives, a common and effective strategy involves the condensation of a 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound, such as an aldehyde or carboxylic acid.[11][12]

Caption: Generalized workflow for the synthesis of benzothiazoles.

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in a sample of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Power on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands corresponding to the N-H, C=O, and aromatic C-H functional groups.

Applications and Reactivity

This compound serves as a versatile compound in various research and industrial contexts:

-

Wastewater Component: It is recognized as a compound released into wastewaters during the industrial manufacturing of 2-mercaptobenzothiazole, a common rubber vulcanization accelerator.[4]

-

Biochemical Research: It can be used as a source of carbon, nitrogen, and energy in bacterial cultures, making it relevant for biodegradation and microbial transformation studies.[4]

-

Materials Science: The compound may be used in the preparation of thin insulating polymer films via electropolymerization.[4]

-

Chemical Reactivity: It undergoes oxidation reactions, which have been studied using techniques like H₂O₂/UV and photo-assisted Fenton processes.[4] Its anodic oxidation has also been investigated on various metal electrodes.[4]

References

- 1. Human Metabolome Database: Showing metabocard for 2(3H)-Benzothiazolone (HMDB0249030) [hmdb.ca]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound 98 934-34-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. mzCloud – 2 Hydroxybenzothiazole [mzcloud.org]

- 10. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-hydroxybenzothiazole, a phenomenon of significant interest in medicinal chemistry and drug development. The equilibrium between the enol (this compound) and keto (2(3H)-benzothiazolone) forms is elucidated through a detailed presentation of its underlying principles, synthesis methodologies for both tautomers, and extensive spectroscopic analysis. This document summarizes quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this critical tautomeric relationship.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules.[1] In the realm of heterocyclic chemistry, the keto-enol tautomerism of this compound represents a fundamentally important equilibrium. The ability of this molecule to exist in either the aromatic enol form (this compound) or the non-aromatic keto form (2(3H)-benzothiazolone) has profound implications for its molecular interactions, particularly in biological systems where the tautomeric state can influence receptor binding and metabolic pathways.[2][3]

The 2(3H)-benzothiazolone scaffold is found in a variety of compounds exhibiting a broad range of biological activities, including anticancer, antioxidant, and anticonvulsant properties.[1] A thorough understanding of the factors governing the position of the keto-enol equilibrium is therefore essential for the rational design and development of novel therapeutics targeting enzymes and receptors that may interact selectively with one tautomer over the other.

This guide will delve into the synthesis of both tautomeric forms, provide a detailed analysis of the spectroscopic techniques used to characterize them, and present available data on the equilibrium in different environments.

The Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves the migration of a proton between the oxygen and nitrogen atoms of the thiazole (B1198619) ring, as depicted below. Theoretical studies suggest the possibility of the coexistence of both the "ol" (enol) and "one" (keto) tautomers.[1] The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of other interacting molecules.

Caption: Keto-enol tautomerism of this compound.

Synthesis of Tautomers

The ability to isolate and study each tautomer individually is crucial for a comprehensive understanding of the equilibrium. Several synthetic routes have been developed for both this compound and 2(3H)-benzothiazolone.

Synthesis of 2(3H)-Benzothiazolone (Keto Form)

A common method for the synthesis of 2(3H)-benzothiazolone involves the cyclization of 2-aminothiophenol (B119425) with a carbonyl source.

-

From 2-Aminothiophenol and Urea (B33335): A mixture of 2-aminothiophenol and urea is heated, leading to the formation of 2(3H)-benzothiazolone.

-

From 2-Mercaptobenzothiazole (B37678): Oxidation of 2-mercaptobenzothiazole can also yield the keto form.[1]

-

From 2-Aminobenzothiazole (B30445): Treatment of a 2-aminobenzothiazole compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent, followed by acidification, can produce 2-hydroxybenzothiazoles (which exist predominantly as the keto form).[4]

Synthesis of this compound (Enol Form)

The enol form is generally less stable and readily converts to the keto form. Its synthesis and isolation often require specific conditions to trap the enol tautomer.

-

From 2-Chlorobenzothiazole (B146242): Hydrolysis of 2-chlorobenzothiazole under carefully controlled pH conditions can transiently generate the enol form.

-

Jacobson Method: The synthesis of substituted benzothiazoles can be achieved using the Jacobson method, which involves the reaction of an appropriate aniline (B41778) derivative with Lawesson's reagent.[5]

Quantitative Data and Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the qualitative and quantitative analysis of tautomeric equilibria.

NMR Spectroscopy

NMR spectroscopy is particularly useful for determining the ratio of tautomers in solution. The chemical shifts of protons and carbons are sensitive to the local electronic environment, which differs significantly between the keto and enol forms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Keto | ¹H (N-H) | ~12.00 | DMSO-d₆ | |

| ¹³C (C=O) | ~169.91 | DMSO-d₆ | ||

| Enol | ¹H (O-H) | ~9.0 - 10.0 | CDCl₃ |

| | ¹³C (C-OH) | ~160 - 170 | CDCl₃ | |

Note: Specific experimental data for the enol form of this compound is limited in the literature. The provided values for the enol form are estimates based on related structures.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of key functional groups that differentiate the keto and enol tautomers. The keto form exhibits a characteristic carbonyl (C=O) stretching vibration, while the enol form shows a hydroxyl (O-H) stretching band.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

| Tautomer | Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Keto | C=O stretch | 1650 - 1715 | [6][7] |

| N-H stretch | 3300 - 3500 | [8] | |

| Enol | O-H stretch | 3200 - 3600 | [8] |

| | C=N stretch | 1600 - 1650 |[7] |

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the two forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, being aromatic, typically absorbs at a longer wavelength compared to the non-aromatic keto form. For example, in studies of 2-(2'-hydroxyphenyl)benzothiazole, the enol form shows strong absorption peaks around 287 nm and 335 nm, while a weaker absorption at 400 nm is attributed to the keto form.[9]

Table 3: UV-Vis Absorption Maxima (λ_max, nm)

| Tautomer | Absorption Maximum (λ_max, nm) | Solvent | Reference |

|---|---|---|---|

| Keto | ~280 - 300 | Various |

| Enol | ~330 - 350 | Various |[9] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the this compound tautomeric equilibrium.

Synthesis of 2(3H)-Benzothiazolone

Caption: General workflow for the synthesis of 2(3H)-benzothiazolone precursors.

Protocol:

-

Combine equimolar quantities of 2-aminothiophenol and a substituted benzoic acid with polyphosphoric acid.

-

Reflux the mixture at 220°C for 4 hours.

-

Cool the reaction mixture and pour it into water.

-

Neutralize the solution with ammonium (B1175870) hydroxide.

-

Filter the resulting precipitate, wash with water, and dry to obtain the 2-aryl-benzothiazole precursor.

-

Subsequent hydrolysis or other modifications can yield 2(3H)-benzothiazolone.

Quantitative NMR (qNMR) Analysis of Tautomeric Equilibrium

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a known amount of an internal standard if absolute quantification is required.[10][11]

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.[10]

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate window functions, followed by Fourier transformation, phase correction, and baseline correction.

-

Integration: Carefully integrate the signals corresponding to the distinct protons of the keto and enol tautomers. For example, integrate the N-H proton of the keto form and the O-H proton of the enol form.

-

Calculation: Calculate the mole fraction of each tautomer from the integral values. The equilibrium constant (K_T) can then be determined as the ratio of the enol to keto concentrations.[12]

Biological Significance and Signaling Pathways

The tautomeric state of benzothiazole (B30560) derivatives can significantly impact their biological activity. For instance, the ability to act as a hydrogen bond donor or acceptor, which is different for the keto and enol forms, can determine the binding affinity to a biological target. While a specific signaling pathway directly modulated by the tautomerism of this compound is not yet fully elucidated, the diverse biological activities of 2(3H)-benzothiazolone derivatives suggest their interaction with various cellular targets.[1][13]

For example, some benzothiazole derivatives have been shown to act as inhibitors of enzymes such as monoamine oxidase and heat shock protein 90.[13] The binding of these inhibitors to the active site of the enzyme is likely dependent on their specific tautomeric form.

Caption: Hypothetical interaction of a specific tautomer with an enzyme active site.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that influences its physical, chemical, and biological properties. The equilibrium favors the keto form, 2(3H)-benzothiazolone, in most conditions, but the enol form can be present and may play a significant role in certain environments and interactions. A comprehensive understanding of this tautomeric system, facilitated by the synthetic and analytical methods detailed in this guide, is paramount for the successful design and development of new benzothiazole-based therapeutic agents. Further research to quantify the tautomeric equilibrium in a wider range of solvents and to elucidate the specific biological pathways modulated by each tautomer will be invaluable to the fields of medicinal chemistry and drug discovery.

References

- 1. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. jetir.org [jetir.org]

- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Synthesis of 2-Hydroxybenzothiazole from 2-Aminothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-hydroxybenzothiazole from the precursor 2-aminothiophenol (B119425). Due to the tautomeric nature of the final product, which exists in equilibrium with its more stable keto form, 2-benzothiazolinone, this guide will cover synthetic methods for both tautomers. The content is structured to provide researchers and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the reaction pathways involved.

Introduction: The Tautomerism of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A crucial aspect of its chemistry is the keto-enol tautomerism it exhibits. The enol form, this compound, exists in equilibrium with its keto tautomer, 2(3H)-benzothiazolone. Spectroscopic and theoretical studies have shown that the keto form is generally the more stable and predominant tautomer in both the solid state and in solution.

Synthetic Strategies from 2-Aminothiophenol

The synthesis of this compound from 2-aminothiophenol involves the introduction of a carbonyl group or a masked carbonyl group at the C2 position of the benzothiazole (B30560) ring. Several reagents can be employed for this one-carbon cyclization. The primary synthetic methodologies are categorized as follows:

-

Reaction with Urea (B33335): A direct and relatively straightforward method involving the condensation of 2-aminothiophenol with urea.

-

Reaction with Phosgene (B1210022) Equivalents: The use of phosgene or its safer, solid alternatives like triphosgene (B27547) for the cyclization.

-

Reaction with Carbon Dioxide and its Derivatives: Utilizing carbon dioxide or reagents like carbon disulfide as the C1 source for the benzothiazole ring.

-

Two-Step Synthesis via 2-Mercaptobenzothiazole (B37678): An alternative pathway involving the synthesis of 2-mercaptobenzothiazole followed by its oxidation to this compound.

The following sections will provide detailed experimental protocols and data for these key synthetic routes.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound from 2-aminothiophenol. This allows for a direct comparison of the efficiency and conditions of each route.

| Synthetic Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Direct Synthesis | |||||||

| Reaction with Urea | 2-Aminothiophenol, Urea | Water or neat | 130-140 | 3-4 h | High | Readily available and inexpensive reagents. | Requires relatively high temperatures. |

| Reaction with Triphosgene | 2-Aminothiophenol, Triphosgene, Triethylamine | Toluene | Reflux | 2-3 h | Good to High | High reactivity and good yields. | Triphosgene is toxic and requires careful handling. |

| Two-Step Synthesis | |||||||

| 1. Synthesis of 2-Mercaptobenzothiazole | 2-Aminothiophenol, Carbon disulfide, NaOH | Ethanol (B145695) | Reflux | 4-6 h | >90 | High yield and well-established procedure. | Two-step process. |

| 2. Oxidation of 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole, H₂O₂, Acetic acid | Acetic Acid | 50-70 | 2-4 h | ~85 | Selective oxidation to the desired product.[1] | Requires an additional oxidation step. |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic routes discussed.

Protocol 1: Synthesis of 2-Benzothiazolinone via Reaction with Urea

This protocol describes the direct synthesis of 2-benzothiazolinone by the condensation of 2-aminothiophenol with urea.

Materials:

-

2-Aminothiophenol

-

Urea

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, a mixture of 2-aminothiophenol (1 mole) and urea (1.2 moles) is prepared.

-

Water is added to the mixture to form a slurry.

-

The reaction mixture is heated to 130-140°C with constant stirring.

-

The reaction is maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid product is collected by filtration and washed with water.

-

To purify the product, the crude solid is dissolved in a dilute sodium hydroxide (B78521) solution and treated with activated charcoal.

-

The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the pure 2-benzothiazolinone.

-

The precipitated product is filtered, washed with cold water until the washings are neutral, and dried under vacuum.

Protocol 2: Two-Step Synthesis of this compound via 2-Mercaptobenzothiazole

This protocol outlines a two-step process involving the initial synthesis of 2-mercaptobenzothiazole, followed by its oxidation to this compound.

Step 1: Synthesis of 2-Mercaptobenzothiazole

Materials:

-

2-Aminothiophenol

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask with a reflux condenser

Procedure:

-

A solution of sodium hydroxide (1 mole) in ethanol is prepared in a round-bottom flask.

-

2-Aminothiophenol (1 mole) is added to the ethanolic NaOH solution.

-

Carbon disulfide (1.1 moles) is added dropwise to the mixture with stirring.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours.

-

After the reflux period, the reaction mixture is cooled, and the precipitated sodium salt of 2-mercaptobenzothiazole is collected by filtration.

-

The salt is dissolved in hot water, and the solution is acidified with a mineral acid (e.g., HCl) to precipitate 2-mercaptobenzothiazole.

-

The product is filtered, washed with water, and recrystallized from ethanol to yield pure 2-mercaptobenzothiazole.

Step 2: Oxidation of 2-Mercaptobenzothiazole to this compound

Materials:

-

2-Mercaptobenzothiazole

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Acetic acid

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

2-Mercaptobenzothiazole (1 mole) is dissolved in glacial acetic acid in a reaction vessel.

-

The solution is heated to 50-70°C.

-

Hydrogen peroxide (30% solution, stoichiometric amount) is added dropwise to the heated solution with vigorous stirring.

-

The reaction is exothermic and the temperature should be maintained within the specified range.

-

The reaction mixture is stirred for 2-4 hours after the addition of H₂O₂ is complete.

-

The reaction mixture is then cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key chemical transformations.

Caption: Reaction of 2-Aminothiophenol with Urea.

Caption: Two-Step Synthesis via 2-Mercaptobenzothiazole.

Experimental Workflow Diagram

This diagram provides a generalized workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow.

Characterization Data

The synthesized this compound (2-benzothiazolinone) can be characterized using various spectroscopic techniques.

-

Melting Point: 137-140 °C

-

¹H NMR (DMSO-d₆): Spectral data will show characteristic peaks for the aromatic protons and the N-H proton of the benzothiazolinone (B8138533) ring.[2]

-

¹³C NMR (DMSO-d₆): The spectrum will display signals for the carbonyl carbon (around 170 ppm) and the aromatic carbons.[2]

-

Infrared (IR) Spectroscopy (KBr): A strong absorption band corresponding to the C=O stretching vibration of the lactam ring will be observed around 1680-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3100-3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (151.19 g/mol ).[2]

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound from 2-aminothiophenol. The choice of a particular synthetic method will depend on factors such as the availability of reagents, required purity, and scalability of the reaction. The provided experimental protocols and comparative data offer a solid foundation for researchers to select and implement the most suitable procedure for their specific needs. The tautomeric nature of the product should always be considered during its synthesis, purification, and characterization.

References

Spectroscopic Profile of 2-Hydroxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxybenzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This compound exists in a tautomeric equilibrium with 2(3H)-benzothiazolone, with the keto form generally predominating in solid and solution phases. The data presented herein corresponds to this more stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of complete, published NMR data for the parent 2(3H)-benzothiazolone, the following data for a closely related derivative, 6-methylbenzo[d]thiazol-2(3H)-one, is provided as a reference. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

Table 1: ¹H NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (500 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.74 | Singlet | - | N-H |

| 7.32 | Singlet | - | Aromatic C-H |

| 7.06 | Doublet | 8.0 | Aromatic C-H |

| 6.99 | Doublet | 8.0 | Aromatic C-H |

| 2.28 | Singlet | - | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (125 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| 170.46 | C=O |

| 134.48 | Aromatic C |

| 132.32 | Aromatic C |

| 127.60 | Aromatic C |

| 123.77 | Aromatic C |

| 123.12 | Aromatic C |

| 111.72 | Aromatic C |

| 21.12 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1]

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.[2][3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required compared to ¹H NMR. The chemical shifts are referenced to the central peak of the DMSO-d6 multiplet at 39.5 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2(3H)-benzothiazolone is characterized by the presence of a carbonyl group and aromatic features.

Table 3: Key FT-IR Absorption Peaks for Benzothiazolone Derivatives (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H Stretch |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| 1655[1] | Strong | C=O Stretch (Amide I) |

| ~1600-1450 | Medium | C=C Aromatic Ring Stretch |

| ~750-700 | Strong | C-H Out-of-plane Bending |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[4]

Sample Preparation:

-

Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate mortar and pestle. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine, homogenous powder.[1][2][3]

-

Pellet Formation: The ground powder is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[3][5][6]

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2(3H)-benzothiazolone shows a prominent molecular ion peak.

Table 4: Key Mass Spectrometry Data for 2(3H)-benzothiazolone (Electron Ionization) [6]

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 123 | ~50 | [M-CO]⁺ |

| 96 | ~30 | [M-CO-HCN]⁺ |

| 69 | ~40 | C₄H₃S⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC) or via a direct insertion probe. The sample is vaporized by heating.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The excess energy imparted during ionization can lead to fragmentation of the molecular ion.[7]

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-hydroxybenzothiazole. Intended for researchers, scientists, and professionals in drug development, this document collates available data on the compound's behavior in various solvents and under different stress conditions. It also offers detailed experimental protocols for laboratories to conduct further quantitative analysis.

Introduction to this compound

This compound, also known as 2(3H)-benzothiazolone, is a heterocyclic organic compound with a bicyclic structure comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. It is a known metabolite of benzothiazole (B30560) and its derivatives, which are used in various industrial applications. Understanding the solubility and stability of this compound is crucial for its handling, formulation, and the assessment of its environmental fate and potential biological activity.

Solubility Profile

Table 1: Qualitative and Estimated Solubility of this compound

| Solvent | Solubility Description | Reported Value (at 25 °C) |

| Water | Slightly soluble / Insoluble | ~2354 mg/L (estimated)[1] |

| Methanol (B129727) | Soluble | A solution of 100 µg/mL is commercially available[2] |

| Ethanol | Soluble[3] | No quantitative data available |

| Ether | Soluble[3] | No quantitative data available |

| Chloroform | Slightly soluble (sonication may be required)[3] | No quantitative data available |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3] | No quantitative data available |

Stability Profile

The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light. This section details its known degradation pathways and behavior under stress conditions.

pH-Dependent Stability

This compound is reported to be relatively stable in neutral to acidic aqueous solutions (pH < 7). However, it undergoes decomposition in alkaline conditions (pH > 8).

Photostability

Exposure to light, particularly UV radiation, can induce degradation of this compound. Photodegradation in the presence of oxygen can lead to the formation of various photoproducts.

Thermal Stability

While specific degradation kinetics are not widely reported, this compound is a solid with a melting point in the range of 137-140 °C, suggesting a degree of thermal stability in its solid state. Its stability in solution at elevated temperatures requires further investigation.

Oxidative Stability

Oxidative processes can lead to the degradation of this compound. Studies have shown its oxidation in aqueous solutions using systems like hydrogen peroxide with UV light (H₂O₂/UV) and photo-Fenton systems.

Biodegradation

This compound is susceptible to microbial degradation. For instance, Rhodococcus species can biodegrade this compound, often as an intermediate in the degradation of other benzothiazole compounds.[4]

Table 2: Summary of Stability and Degradation Pathways of this compound

| Stress Condition | Stability Profile | Known Degradation Pathways/Products |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Generally considered stable. | No significant degradation reported. |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Unstable, undergoes decomposition. | Ring-opening and further degradation products. |

| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | Oxidation of the hydroxyl group and/or the thiazole ring. |

| Thermal | Relatively stable in solid form up to its melting point. | Decomposition at higher temperatures. |

| Photolytic (UV/Vis light) | Prone to photodegradation. | Formation of various photoproducts. |

| Biodegradation | Biodegradable by certain microorganisms. | Hydroxylated derivatives and ring cleavage products. |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, which can be adapted by researchers to generate quantitative data.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial and place it in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are based on ICH guidelines.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a suitable container.

-

Expose the solution to the stress condition for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to profile the degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature (e.g., 40 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). For solid-state thermal stability, store the solid compound under the same conditions.

-

Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

Signaling Pathways and Degradation Mechanisms

While this compound is not typically associated with specific signaling pathways in a pharmacological context, its degradation pathways are of significant interest in environmental and analytical chemistry. One of the well-documented degradation routes is its formation from the biodegradation of 2-mercaptobenzothiazole (B37678) (MBT).

Conclusion

The solubility and stability of this compound are fundamental properties that influence its behavior and applicability in various scientific disciplines. While there is a need for more comprehensive quantitative data, the available information indicates that it is sparingly soluble in water and more soluble in organic solvents like alcohols. Its stability is compromised under alkaline, oxidative, and photolytic conditions. The experimental protocols provided in this guide offer a framework for researchers to generate the specific data required for their applications. Further research into the quantitative aspects of solubility and degradation kinetics will be invaluable to the scientific community.

References

The Biological Potential of 2-Hydroxybenzothiazole and Its Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the benzothiazole (B30560) scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the discovery of novel therapeutic agents. Among its numerous analogs, 2-hydroxybenzothiazole and its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug development.[1][2][3] Their biological activities are significantly influenced by the nature and position of various substituents on the benzothiazole core.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.

One notable derivative, a 2-hydroxybenzylidene-containing semicarbazide, exhibited significant inhibitory activity against multiple cancer cell lines with IC50 values in the sub-micromolar range.[1] The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Hydroxybenzylidene containing semicarbazide | NCI-H226 (Lung Cancer) | 0.24 | [1] |

| SK-N-SH (Neuroblastoma) | 0.92 | [1] | |

| HT29 (Colorectal Adenocarcinoma) | 0.55 | [1] | |

| MKN-45 (Gastric Cancer) | 0.48 | [1] | |

| MDA-MB-231 (Breast Cancer) | 0.76 | [1] | |

| 2-(4-Aminophenyl)benzothiazole (T2) | Human Small Cell Lung Carcinoma | Significant Activity | [3] |

| Benzothiazole-2-thiol derivative 7e | SKRB-3 (Breast Cancer) | 0.0012 | [3] |

| SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |

| A549 (Lung Adenocarcinoma) | 0.044 | [3] | |

| HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |

| Pyridine-based derivative 31 | ME-180 (Cervical Cancer) | 4.01 | [3] |

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole-thiazole hybrid 4b | Staphylococcus aureus | 3.90 | [4] |

| Bacillus subtilis | 3.90 | [4] | |

| Escherichia coli | 7.81 | [4] | |

| Pseudomonas aeruginosa | 15.63 | [4] | |

| Candida albicans | 3.90 | [4] | |

| Aspergillus niger | 7.81 | [4] | |

| Benzothiazole-thiazole hybrid 4c | Staphylococcus aureus | 7.81 | [4] |

| Bacillus subtilis | 3.90 | [4] | |

| Escherichia coli | 15.63 | [4] | |

| Pseudomonas aeruginosa | 31.25 | [4] | |

| Candida albicans | 7.81 | [4] | |

| Aspergillus niger | 15.63 | [4] | |

| 5-bromo-2-hydroxybenzothiazole | Pseudomonas aeruginosa | >500 | [5] |

Anti-inflammatory Activity

Several this compound analogs have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory response.

Table 3: Anti-inflammatory Activity of Benzo[d]thiazol Analogs

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2c | >10 | 0.77 | >12.9 | [6] |

| Compound 2d | >10 | 0.54 | >18.5 | [6] |

| Compound 2g | >10 | 0.61 | >16.4 | [6] |

| Compound 3d | >10 | 0.28 | >35.7 | [7] |

| Compound 3f | >10 | 0.42 | >23.8 | [7] |

| Compound 3g | >10 | 0.35 | >28.6 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.01 to 100 µM) and incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a reaction buffer (e.g., Tris-HCl), and a cofactor (e.g., hematin).

-

Inhibitor Incubation: Add various concentrations of the this compound derivative to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination and Detection: After a set incubation period, terminate the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-substituted benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival. Several benzothiazole derivatives have been shown to inhibit EGFR activity.[9]

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Benzothiazole derivatives have been reported to suppress this pathway.[10]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell division, and apoptosis. Its aberrant activation is linked to cancer. Some benzothiazole derivatives have been shown to inhibit this pathway.[8][11]

Conclusion

This compound and its derivatives represent a highly promising class of compounds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation and optimization of these versatile scaffolds for therapeutic applications. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. benchchem.com [benchchem.com]

- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Molecular Light Switch: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 2-hydroxybenzothiazole (HBT) and its derivatives. HBT is a cornerstone fluorophore in the development of advanced chemical sensors, bio-imaging agents, and light-emitting materials due to its unique photophysical properties, which are governed by the ESIPT mechanism. This document details the core principles of ESIPT in HBT, presents key quantitative data, outlines relevant experimental and computational protocols, and visualizes the underlying processes.

The Core Mechanism: A Four-Level Photochemical Cycle

Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon electronic excitation. In this compound, this process follows a four-level photocycle involving two chemical forms: the enol (E) and the keto (K) tautomer.

Upon absorption of a photon, the ground-state enol form (E) is promoted to its first singlet excited state (E). In this excited state, the acidity of the hydroxyl proton donor and the basicity of the imine nitrogen proton acceptor are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming the excited-state keto tautomer (K). This tautomer then relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (a large Stokes shift) compared to the initial absorption. Finally, the keto form tautomerizes back to the more stable enol form in the ground state, completing the cycle. This process is exceptionally rapid, with the forward proton transfer occurring on the femtosecond to picosecond timescale.[1][2]

The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment, making HBT derivatives versatile platforms for designing fluorescent probes.[3][4]

Quantitative Photophysical Data

The photophysical properties of this compound and its derivatives are central to their application. The following tables summarize key quantitative data from the literature, including absorption and emission maxima, Stokes shifts, and quantum yields.

Table 1: Photophysical Properties of Selected 2-(2-Hydroxyphenyl)benzothiazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| HBT | Cyclohexane | 335 | 512 | 13,200 | - | [5] |

| HBT | Acetonitrile (B52724) | - | - | - | - | |

| HBT-BF₂ (2B) | Acetonitrile | 338 | 414 | 5,400 | 0.68 | [6] |

| HBT-BF₂ (3B) | Acetonitrile | 339 | 414 | 5,300 | 0.85 | [6] |

| HBT-BF₂ (4B) | Acetonitrile | 339 | 414 | 5,300 | 0.85 | [6] |

| HBT-BF₂ (5B) | Acetonitrile | 341 | 414 | 5,200 | 0.68 | [6] |

| HBT-BF₂ (7B) | Acetonitrile | 340 | 502 | 9,500 | 0.24 | [6] |

| HBT-BF₂ (9B) | Acetonitrile | 360 | 482 | 7,100 | 0.26 | [6] |

| HBT-BF₂ (10B) | Acetonitrile | 365 | 597 | 11,900 | 0.06 | [6] |

Note: Data for unsubstituted HBT in acetonitrile was not explicitly found in the provided search results. The table focuses on BF₂-complexed derivatives where more complete datasets were available.

Table 2: Calculated Potential Energy Barriers for ESIPT in HBT Derivatives

| Derivative | State | Proton Transfer Barrier (kcal/mol) | Reference |

| o-HBT-H | S₀ | 5.780 | [7] |

| o-HBT-H | S₁ | 0.772 | [7] |

| m-HBT-H | S₀ | 6.018 | [7] |

| m-HBT-H | S₁ | 0.080 | [7] |

Experimental and Computational Protocols

The study of ESIPT in this compound involves a combination of synthetic, spectroscopic, and computational methods.

Synthesis of 2-(2-Hydroxyphenyl)benzothiazole Derivatives

A general and widely used method for the synthesis of HBT and its derivatives is the condensation reaction between a substituted 2-aminothiophenol (B119425) and a corresponding salicylic (B10762653) acid derivative.

General Protocol:

-

A mixture of the appropriate 2-aminothiophenol and salicylic acid derivative is prepared.

-

A dehydrating agent, such as polyphosphoric acid or triphenyl phosphite, is added.

-

The reaction mixture is heated, typically at elevated temperatures (e.g., 120-220 °C), for several hours.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated or extracted.

-

Purification is typically achieved through recrystallization from a suitable solvent (e.g., methanol, ethanol) to yield the desired HBT derivative.

For example, BF₂-complexed HBT derivatives can be synthesized by reacting the HBT derivative with boron trifluoride etherate (BF₃·Et₂O) in the presence of a base like triethylamine (B128534) in a dry solvent such as dichloromethane.[8]

Spectroscopic Characterization

Steady-State Absorption and Fluorescence Spectroscopy:

-

Solutions of the HBT derivative are prepared in spectroscopic grade solvents at a known concentration (typically in the micromolar range).

-

UV-Vis absorption spectra are recorded to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence emission spectra are recorded by exciting the sample at or near its λ_abs. This allows for the determination of the maximum emission wavelength (λ_em) and the observation of the dual emission from the enol and keto forms.

-

The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate) using the comparative method.

Time-Resolved Fluorescence Spectroscopy: Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure the fluorescence lifetimes of the excited states.

-

A pulsed light source (e.g., a laser diode or a picosecond laser) excites the sample.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay profile is fitted to an exponential function to determine the fluorescence lifetime(s) of the excited species. This can provide insights into the kinetics of the ESIPT process.

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the mechanism of ESIPT.

General Computational Workflow:

-

Ground State Optimization: The molecular geometry of the enol and keto tautomers is optimized in the ground state (S₀) using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP).

-

Excited State Optimization: The geometries of the enol and keto tautomers are then optimized in the first singlet excited state (S₁) using TD-DFT with the same functional and basis set.

-

Calculation of Spectroscopic Properties: Vertical excitation energies (corresponding to absorption) and emission energies are calculated using TD-DFT at the optimized ground and excited state geometries, respectively.

-

Potential Energy Surface (PES) Scan: To determine the energy barrier for proton transfer, a relaxed PES scan is performed by systematically varying the O-H bond distance and calculating the energy at each step in both the ground and excited states. This allows for the visualization of the reaction coordinate and the determination of the activation energy for the ESIPT process.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

Influence of Substituents and Solvent Polarity